![molecular formula C21H18N4OS2 B4850779 N-[4-methyl-5-[2-(3-methylanilino)-1,3-thiazol-4-yl]-1,3-thiazol-2-yl]benzamide](/img/structure/B4850779.png)
N-[4-methyl-5-[2-(3-methylanilino)-1,3-thiazol-4-yl]-1,3-thiazol-2-yl]benzamide
Overview
Description
N-[4-methyl-5-[2-(3-methylanilino)-1,3-thiazol-4-yl]-1,3-thiazol-2-yl]benzamide is a complex organic compound featuring a benzamide core linked to a thiazole ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-methyl-5-[2-(3-methylanilino)-1,3-thiazol-4-yl]-1,3-thiazol-2-yl]benzamide typically involves multi-step reactions starting from readily available precursors. The key steps include:
Formation of the Thiazole Ring: This can be achieved through the cyclization of appropriate thioamide and α-haloketone precursors under acidic or basic conditions.
Coupling with Benzamide: The final step involves coupling the thiazole derivative with benzoyl chloride or a similar benzamide precursor under basic conditions to form the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-[4-methyl-5-[2-(3-methylanilino)-1,3-thiazol-4-yl]-1,3-thiazol-2-yl]benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, potentially leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert certain functional groups within the molecule to their corresponding reduced forms.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenated reagents, strong acids or bases.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols.
Scientific Research Applications
N-[4-methyl-5-[2-(3-methylanilino)-1,3-thiazol-4-yl]-1,3-thiazol-2-yl]benzamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in various biological pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials or as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of N-[4-methyl-5-[2-(3-methylanilino)-1,3-thiazol-4-yl]-1,3-thiazol-2-yl]benzamide involves its interaction with specific molecular targets within biological systems. The thiazole ring system can interact with enzymes or receptors, potentially inhibiting their activity or altering their function. This can lead to various biological effects, depending on the specific pathways involved.
Comparison with Similar Compounds
Similar Compounds
- 1-(4-methyl-2-(methylamino)thiazol-5-yl)ethanone
- 1-(4-methyl-2-(ethylamino)thiazol-5-yl)ethanone
Uniqueness
N-[4-methyl-5-[2-(3-methylanilino)-1,3-thiazol-4-yl]-1,3-thiazol-2-yl]benzamide is unique due to its specific substitution pattern and the presence of both an anilino group and a benzamide moiety. This combination of functional groups can confer unique chemical and biological properties, making it a valuable compound for research and development.
Properties
IUPAC Name |
N-[4-methyl-5-[2-(3-methylanilino)-1,3-thiazol-4-yl]-1,3-thiazol-2-yl]benzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N4OS2/c1-13-7-6-10-16(11-13)23-20-24-17(12-27-20)18-14(2)22-21(28-18)25-19(26)15-8-4-3-5-9-15/h3-12H,1-2H3,(H,23,24)(H,22,25,26) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NBLRSPRTZIDSPF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC2=NC(=CS2)C3=C(N=C(S3)NC(=O)C4=CC=CC=C4)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N4OS2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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